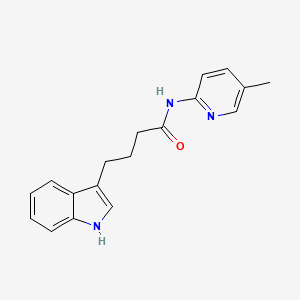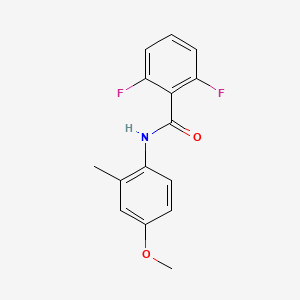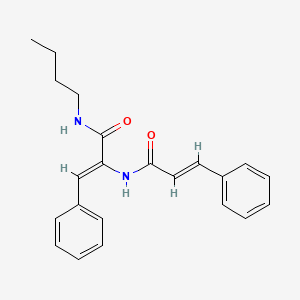
4-(1H-indol-3-yl)-N-(5-methyl-2-pyridinyl)butanamide
描述
4-(1H-indol-3-yl)-N-(5-methyl-2-pyridinyl)butanamide, also known as INDY, is a chemical compound that has gained popularity in the scientific community due to its potential applications in various fields of research. This compound is a selective inhibitor of organic anion transporter 1 (OAT1), which is a membrane protein involved in the transport of various endogenous and exogenous compounds across cell membranes.
作用机制
4-(1H-indol-3-yl)-N-(5-methyl-2-pyridinyl)butanamide selectively inhibits OAT1 by binding to the substrate binding site of the protein. This prevents the transport of various endogenous and exogenous compounds across cell membranes, leading to altered cellular metabolism and function. The exact mechanism of action of 4-(1H-indol-3-yl)-N-(5-methyl-2-pyridinyl)butanamide is still being studied, but it is believed to involve the disruption of the electrochemical gradient across the cell membrane, as well as the inhibition of various signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1H-indol-3-yl)-N-(5-methyl-2-pyridinyl)butanamide are still being studied, but it has been shown to have a wide range of effects on cellular metabolism and function. 4-(1H-indol-3-yl)-N-(5-methyl-2-pyridinyl)butanamide has been shown to alter the expression of various genes involved in cellular metabolism, as well as to inhibit the uptake of various nutrients and other essential compounds by cells. This can lead to altered cellular function and metabolism, as well as to changes in cell growth and proliferation.
实验室实验的优点和局限性
One of the major advantages of using 4-(1H-indol-3-yl)-N-(5-methyl-2-pyridinyl)butanamide in lab experiments is its selective inhibition of OAT1. This allows researchers to investigate the role of OAT1 in various cellular processes, as well as to study the effects of drug-drug interactions on drug disposition and toxicity. However, one of the major limitations of using 4-(1H-indol-3-yl)-N-(5-methyl-2-pyridinyl)butanamide is its potential for off-target effects, as it may also inhibit other transporters and proteins involved in cellular metabolism.
未来方向
There are many potential future directions for research involving 4-(1H-indol-3-yl)-N-(5-methyl-2-pyridinyl)butanamide. One area of interest is in the development of new cancer therapies, as 4-(1H-indol-3-yl)-N-(5-methyl-2-pyridinyl)butanamide has been shown to inhibit the growth of various cancer cells. Another area of interest is in the study of drug-drug interactions, as 4-(1H-indol-3-yl)-N-(5-methyl-2-pyridinyl)butanamide can be used to investigate the role of OAT1 in drug disposition and toxicity. Additionally, further studies are needed to investigate the potential off-target effects of 4-(1H-indol-3-yl)-N-(5-methyl-2-pyridinyl)butanamide, as well as to identify other compounds that may selectively inhibit OAT1.
科学研究应用
4-(1H-indol-3-yl)-N-(5-methyl-2-pyridinyl)butanamide has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is in the field of pharmacology, where 4-(1H-indol-3-yl)-N-(5-methyl-2-pyridinyl)butanamide has been shown to inhibit the uptake of various drugs and endogenous compounds by OAT1. This makes 4-(1H-indol-3-yl)-N-(5-methyl-2-pyridinyl)butanamide a potential candidate for drug-drug interaction studies, as well as for investigating the role of OAT1 in drug disposition and toxicity.
4-(1H-indol-3-yl)-N-(5-methyl-2-pyridinyl)butanamide has also been studied for its potential applications in cancer research. OAT1 has been shown to be overexpressed in various types of cancer cells, and 4-(1H-indol-3-yl)-N-(5-methyl-2-pyridinyl)butanamide has been shown to inhibit the growth of these cells by blocking the uptake of nutrients and other essential compounds. This makes 4-(1H-indol-3-yl)-N-(5-methyl-2-pyridinyl)butanamide a potential candidate for developing new cancer therapies.
属性
IUPAC Name |
4-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-13-9-10-17(20-11-13)21-18(22)8-4-5-14-12-19-16-7-3-2-6-15(14)16/h2-3,6-7,9-12,19H,4-5,8H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWDFFNDPUHJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322498 | |
| Record name | 4-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49819850 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)butanamide | |
CAS RN |
919720-99-3 | |
| Record name | 4-(1H-indol-3-yl)-N-(5-methylpyridin-2-yl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-(1H-indol-1-yl)propanoyl]phenylalanine](/img/structure/B4840732.png)
![N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B4840740.png)
![N-[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4840744.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4840767.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-pentylglycinamide](/img/structure/B4840773.png)

![N-(4-bromo-2-chlorophenyl)-2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4840781.png)

![methyl [5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4840789.png)
![2-{[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}-N-phenylhydrazinecarbothioamide](/img/structure/B4840816.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4840821.png)
![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4840828.png)